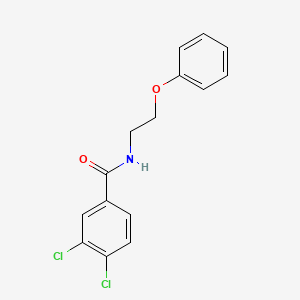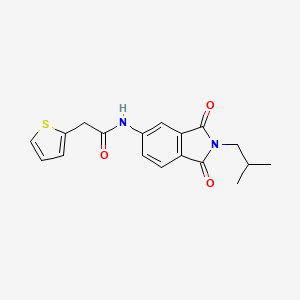![molecular formula C14H20N2O3S B4408986 N-[4-(1-piperidinylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B4408986.png)
N-[4-(1-piperidinylcarbonyl)phenyl]ethanesulfonamide
描述
N-[4-(1-piperidinylcarbonyl)phenyl]ethanesulfonamide, commonly known as PCE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PCE belongs to the class of sulfonamide compounds and is synthesized through a multi-step process involving various chemical reactions.
作用机制
The mechanism of action of PCE is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, inflammation, and oxidative stress. PCE has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH and ion transport in cells. PCE also inhibits the activity of cyclooxygenase, which is involved in the production of inflammatory mediators. Furthermore, PCE has been shown to activate the Nrf2-Keap1 signaling pathway, which is involved in the regulation of oxidative stress and cellular defense mechanisms.
Biochemical and Physiological Effects
PCE has been shown to have various biochemical and physiological effects, including anti-tumor activity, neuroprotection, and cardiovascular protection. PCE has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. PCE has also been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection. Additionally, PCE has been shown to reduce blood pressure and improve cardiac function in animal models of hypertension and heart failure.
实验室实验的优点和局限性
PCE has several advantages for use in lab experiments, including its ability to inhibit various enzymes and signaling pathways involved in disease pathogenesis. PCE is also relatively easy to synthesize and can be obtained in high yields with careful optimization of reaction conditions. However, PCE also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for research on PCE, including its potential use in combination therapy with other anti-cancer drugs, its potential use in the treatment of neurodegenerative diseases, and its potential use in the treatment of metabolic disorders. Additionally, further studies are needed to elucidate the mechanism of action of PCE and to optimize its synthesis and formulation for clinical use.
Conclusion
In conclusion, N-[4-(1-piperidinylcarbonyl)phenyl]ethanesulfonamide, or PCE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PCE has been extensively studied for its anti-tumor, neuroprotective, and cardiovascular protective effects. PCE has several advantages for use in lab experiments, but also has some limitations. Further research is needed to elucidate the mechanism of action of PCE and to optimize its use for clinical applications.
科学研究应用
PCE has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neurological disorders, and cardiovascular diseases. Studies have shown that PCE exhibits anti-tumor activity by inhibiting the growth and proliferation of cancer cells. PCE has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, PCE has been investigated for its potential use in the treatment of hypertension and heart failure.
属性
IUPAC Name |
N-[4-(piperidine-1-carbonyl)phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-2-20(18,19)15-13-8-6-12(7-9-13)14(17)16-10-4-3-5-11-16/h6-9,15H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRQTUOJXIAOKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(3-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)-2H-chromen-2-one](/img/structure/B4408907.png)
![1-[3-(2-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4408915.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]acetamide](/img/structure/B4408924.png)

![4-{[(4-bromo-2-fluorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4408938.png)
![2,6-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4408950.png)
![1-[4-(benzyloxy)benzoyl]-4-piperidinecarboxamide](/img/structure/B4408953.png)

![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}nicotinamide](/img/structure/B4408973.png)
![4-{2-[2-(2-allyl-6-chlorophenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4408980.png)
![1-[(3,4-dichlorophenoxy)acetyl]pyrrolidine](/img/structure/B4408984.png)
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4409003.png)
![4-[2-(4-benzylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4409007.png)
![4-{[methyl(phenyl)amino]carbonyl}phenyl propionate](/img/structure/B4409011.png)